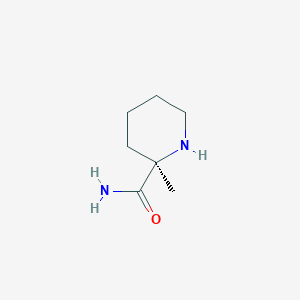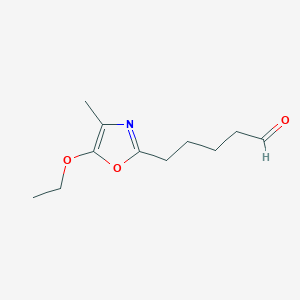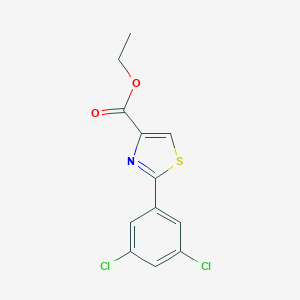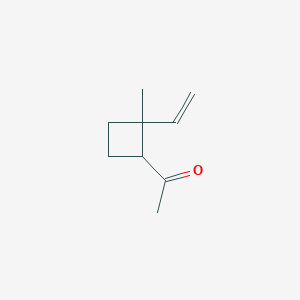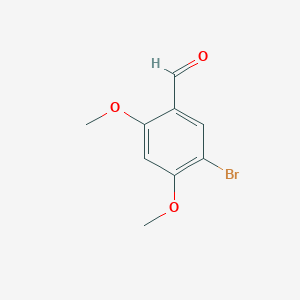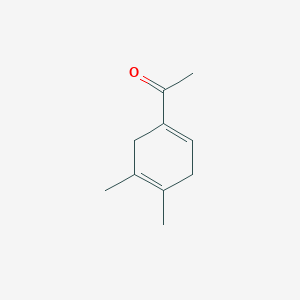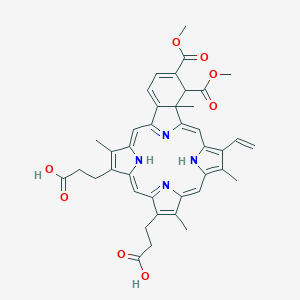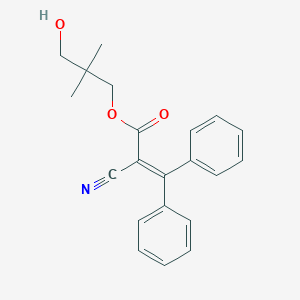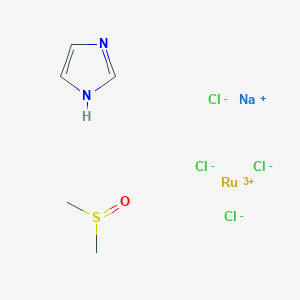
Dimethylsulfoxideimidazoletetrachlororuthenate(III)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylsulfoxideimidazoletetrachlororuthenate(III), commonly known as NAMI-A, is a ruthenium-based compound that has been extensively studied for its potential applications in cancer treatment. NAMI-A belongs to a class of compounds known as metal-based drugs, which have shown promise in treating various types of cancer.
Mécanisme D'action
The mechanism of action of NAMI-A is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the formation of new blood vessels, a process known as angiogenesis. This prevents the growth and spread of cancer cells by depriving them of the nutrients and oxygen they need to survive.
Biochemical and Physiological Effects:
NAMI-A has been shown to have low toxicity and minimal side effects in preclinical studies. It is rapidly cleared from the body and does not accumulate in tissues. NAMI-A has also been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of NAMI-A is its low toxicity, which makes it a promising candidate for further development as a cancer treatment. However, one limitation is its relatively low potency compared to other metal-based drugs, such as cisplatin.
Orientations Futures
Future research on NAMI-A could focus on improving its potency and effectiveness as a cancer treatment. Other potential applications of NAMI-A could include its use as an anti-inflammatory agent or as a treatment for other diseases, such as Alzheimer's disease. Further studies could also investigate the potential use of NAMI-A in combination with other chemotherapy drugs or radiation therapy.
Méthodes De Synthèse
NAMI-A is synthesized using a two-step process. The first step involves the reaction of ruthenium trichloride with imidazole in the presence of dimethylsulfoxide (DMSO) to form the intermediate compound, [RuCl3(DMSO)2(imidazole)]. This intermediate compound is then reacted with sodium tetrachlororuthenate to form NAMI-A.
Applications De Recherche Scientifique
NAMI-A has been extensively studied for its potential applications in cancer treatment. In preclinical studies, NAMI-A has been shown to inhibit the growth and metastasis of cancer cells, particularly in lung, breast, and colon cancer. NAMI-A has also been shown to enhance the effectiveness of other chemotherapy drugs, such as cisplatin.
Propriétés
Numéro CAS |
135908-84-8 |
|---|---|
Nom du produit |
Dimethylsulfoxideimidazoletetrachlororuthenate(III) |
Formule moléculaire |
C5H10Cl4N2NaORuS |
Poids moléculaire |
412.1 g/mol |
Nom IUPAC |
sodium;1H-imidazole;methylsulfinylmethane;ruthenium(3+);tetrachloride |
InChI |
InChI=1S/C3H4N2.C2H6OS.4ClH.Na.Ru/c1-2-5-3-4-1;1-4(2)3;;;;;;/h1-3H,(H,4,5);1-2H3;4*1H;;/q;;;;;;+1;+3/p-4 |
Clé InChI |
PEVNIEPIRVCPAW-UHFFFAOYSA-J |
SMILES |
CS(=O)C.C1=CN=CN1.[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
SMILES canonique |
CS(=O)C.C1=CN=CN1.[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
Synonymes |
dimethylsulfoxideimidazoletetrachlororuthenate(III) dimethylsulfoxideimidazoletetrachlorouthenate (III), sodium Na(trans-RuCl4(DMSO)Im) sodium (trans-RuCl4(DMSO)Im) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



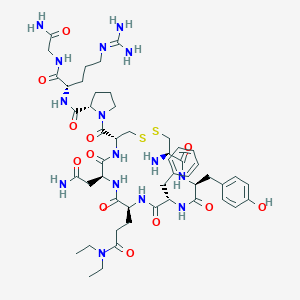
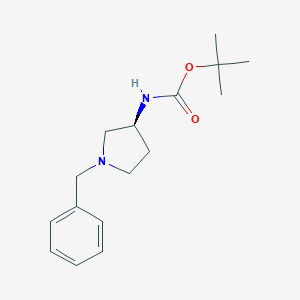
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)

